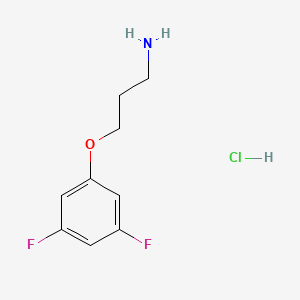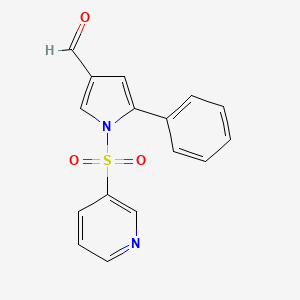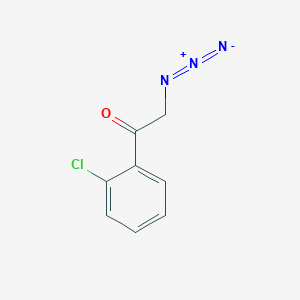
3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride
概要
説明
3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO. It is a derivative of phenoxypropanamine, characterized by the presence of two fluorine atoms on the phenyl ring. This compound is often used in pharmaceutical research and development due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorophenol.
Ether Formation: 3,5-difluorophenol is reacted with 3-chloropropan-1-amine under basic conditions to form 3-(3,5-difluorophenoxy)propan-1-amine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 3,5-difluorophenol and 3-chloropropan-1-amine.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing industrial purification techniques like crystallization and recrystallization to obtain the hydrochloride salt in high purity.
化学反応の分析
Types of Reactions
3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of phenol and propan-1-amine derivatives.
科学的研究の応用
3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride has several scientific research applications:
Pharmaceutical Research: Used as an intermediate in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Medicinal Chemistry: Studied for its potential as a lead compound in drug discovery.
Industrial Applications: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels.
Pathways Involved: The compound can modulate signaling pathways, leading to biological effects such as inhibition or activation of specific cellular processes.
類似化合物との比較
Similar Compounds
3-(3,5-Difluorophenoxy)propan-1-ol: A related compound with a hydroxyl group instead of an amine.
3-(3,5-Difluorophenoxy)propan-1-amine: The free base form without the hydrochloride salt.
3-(3,5-Difluorophenoxy)propanoic acid: A carboxylic acid derivative.
Uniqueness
3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to its analogs.
特性
IUPAC Name |
3-(3,5-difluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-7-4-8(11)6-9(5-7)13-3-1-2-12;/h4-6H,1-3,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJOQEFJBHJIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide](/img/structure/B1471392.png)



![3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride](/img/structure/B1471398.png)




![(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B1471404.png)



